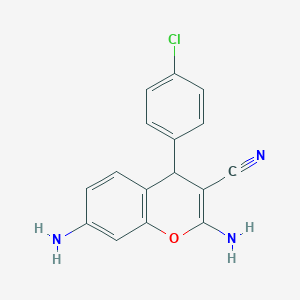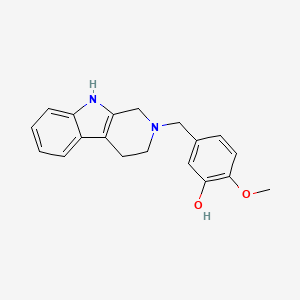![molecular formula C14H24ClNO B5027906 N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5027906.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. DMPEA is a derivative of amphetamine and has been studied for its potential use in the treatment of various neurological disorders.
Mechanism of Action
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride acts on the central nervous system by increasing the release of dopamine and serotonin, two neurotransmitters that play a role in regulating mood, motivation, and movement. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and stimulate the release of dopamine and serotonin in animal models. It has also been shown to have antidepressant-like effects and improve cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, it is also a controlled substance and requires special handling and storage procedures.
Future Directions
There are several potential future directions for research on N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride, including its use in the treatment of neurological disorders, its potential as a cognitive enhancer, and its effects on the immune system. Further studies are needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Synthesis Methods
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form the intermediate, 2-(3,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-methyl-2-propanamine in the presence of a base to form this compound hydrochloride.
Scientific Research Applications
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has been shown to have dopaminergic and serotonergic activity, which makes it a potential candidate for the treatment of these disorders.
properties
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-11-6-7-13(10-12(11)2)16-9-8-15-14(3,4)5;/h6-7,10,15H,8-9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWEAGLTGQHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(C)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)


![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5027852.png)

![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027857.png)

![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B5027887.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5027894.png)


![N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5027913.png)